molecular formula C12H23ClN2O B12092109 1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride

1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride

Cat. No.: B12092109
M. Wt: 246.78 g/mol
InChI Key: BSLUKBHDQHNJSF-BAUSSPIASA-N
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Description

1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride is a complex organic compound with a unique structure It is characterized by its octahydropyrrolo[2,3-c]pyrrol core, which is a bicyclic structure, and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride typically involves multiple stepsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired transformation .

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .

Scientific Research Applications

1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity by binding to them. The exact pathways involved will depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride is unique due to its specific combination of the octahydropyrrolo[2,3-c]pyrrol core and the dimethylbutanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10+;/m0./s1

InChI Key

BSLUKBHDQHNJSF-BAUSSPIASA-N

Isomeric SMILES

CC(C)(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2C1CNC2.Cl

Origin of Product

United States

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